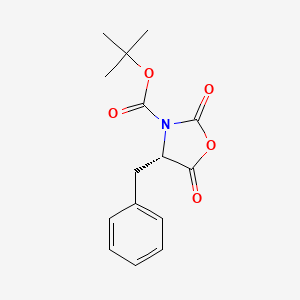
N-alpha-(tert-Butoxycarbonyl)-L-Arginin-thiobenzylether-Hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-α-(t-Butoxycarbonyl)-L-arginine thiobenzyl ester hydrochloride, commonly known as Boc-Arg-SBzl HCl, is a derivative of the amino acid arginine. This compound is widely used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The Boc group serves as a protective group for the amino function, while the thiobenzyl ester is used for the carboxyl function .
Wissenschaftliche Forschungsanwendungen
N-α-(t-Butoxycarbonyl)-L-arginine thiobenzyl ester hydrochloride is extensively used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis.
Biology: In the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for various applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-α-(t-Butoxycarbonyl)-L-arginine thiobenzyl ester hydrochloride typically involves the protection of the amino group of arginine with a Boc group and the esterification of the carboxyl group with a thiobenzyl group. The reaction conditions often include the use of acid chlorides and base catalysts to facilitate the protection and esterification reactions .
Industrial Production Methods
In industrial settings, the production of N-α-(t-Butoxycarbonyl)-L-arginine thiobenzyl ester hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated SPPS techniques to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
N-α-(t-Butoxycarbonyl)-L-arginine thiobenzyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiobenzyl ester can be oxidized to form sulfoxides or sulfones.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The Boc group can be substituted with other protective groups under acidic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Trifluoroacetic acid is commonly used to remove the Boc group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Deprotected arginine derivatives.
Wirkmechanismus
The mechanism of action of N-α-(t-Butoxycarbonyl)-L-arginine thiobenzyl ester hydrochloride involves the protection of the amino group of arginine, allowing for selective reactions at other functional groups. The Boc group is removed under acidic conditions, revealing the free amino group for further reactions. The thiobenzyl ester can be cleaved to release the carboxyl group, enabling the formation of peptide bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-α-(t-Butoxycarbonyl)-L-lysine thiobenzyl ester hydrochloride
- N-α-(t-Butoxycarbonyl)-L-ornithine thiobenzyl ester hydrochloride
Uniqueness
N-α-(t-Butoxycarbonyl)-L-arginine thiobenzyl ester hydrochloride is unique due to its specific use in the synthesis of arginine-containing peptides. The presence of the guanidino group in arginine provides unique chemical properties that are not found in lysine or ornithine derivatives.
Eigenschaften
IUPAC Name |
S-benzyl (2S)-5-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanethioate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O3S.ClH/c1-18(2,3)25-17(24)22-14(10-7-11-21-16(19)20)15(23)26-12-13-8-5-4-6-9-13;/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,22,24)(H4,19,20,21);1H/t14-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMYMXWJQFBTFH-UQKRIMTDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCN=C(N)N)C(=O)SCC1=CC=CC=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCN=C(N)N)C(=O)SCC1=CC=CC=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexylcyclohexanamine;(2S)-2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-methylpentanoic acid](/img/structure/B613649.png)



![N-ethyl-N-propan-2-ylpropan-2-amine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phosphonooxyphenyl)propanoic acid](/img/structure/B613655.png)






